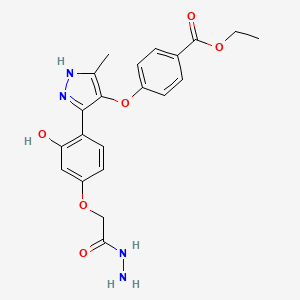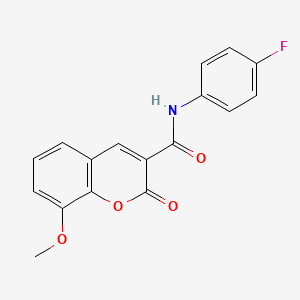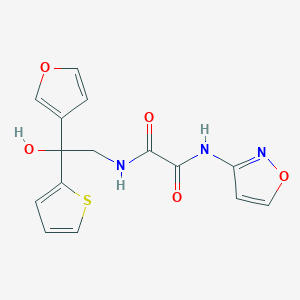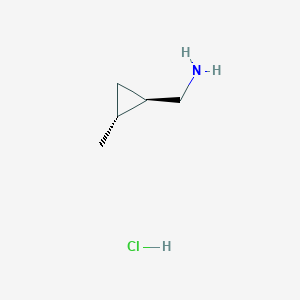![molecular formula C16H18FN3O4 B2755255 6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171189-33-5](/img/structure/B2755255.png)
6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18FN3O4 and its molecular weight is 335.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystal Engineering
Research on similar pyrrolopyrimidine derivatives has provided insights into their molecular structures and crystal engineering applications. For instance, the study of various 7-aryl-substituted pyrido[2,3-d]pyrimidines has revealed their molecular structures and different crystal structures due to varied hydrogen bonding and π-π stacking interactions, which are crucial for designing materials with specific physical properties (Trilleras et al., 2009).
Synthesis and Reactivity
The synthesis of nitro derivatives of pyrrolo[3,2-d]pyrimidines and their subsequent transformation into amines and new polynuclear heterocycles has been explored, highlighting the compound's versatility in creating new heteroaromatic systems (Tkachenko et al., 2017).
Photophysical Properties and Sensing Applications
Pyrrolopyrimidine derivatives have been investigated for their photophysical properties and potential sensing applications. The design and synthesis of pyrimidine-phthalimide derivatives have demonstrated their solid-state fluorescence and solvatochromism, which are beneficial for developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Luminescent Materials
The incorporation of pyrrolopyrrole-1,4-dione units into polymers has led to materials with strong fluorescence and high quantum yield, useful for applications in luminescent materials and organic electronics (Zhang & Tieke, 2008).
Heterocyclic Chemistry
The compound's framework has facilitated the synthesis of fused pyrrole derivatives through domino condensation, annulation, and allylic hydroxylation, contributing to the field of heterocyclic chemistry and expanding the library of biologically relevant compounds (Maity & Pramanik, 2013).
properties
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-23-12(24-2)8-20-7-11-13(15(20)21)14(19-16(22)18-11)9-4-3-5-10(17)6-9/h3-6,12,14H,7-8H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDIKFAGPZVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[4-(4-methylpiperidino)-2-oxo-1(2H)-quinazolinyl]acetamide](/img/structure/B2755173.png)

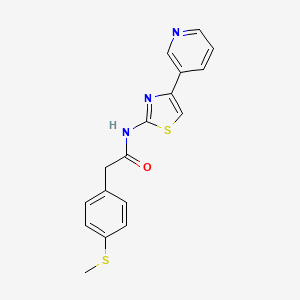
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
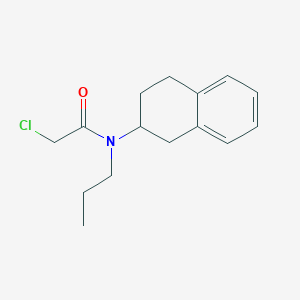

![Ethyl 4-[2-(adamantanylcarbonylamino)-3-methylbutanoylamino]benzoate](/img/structure/B2755184.png)
